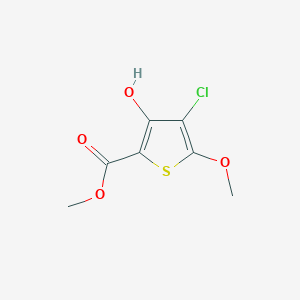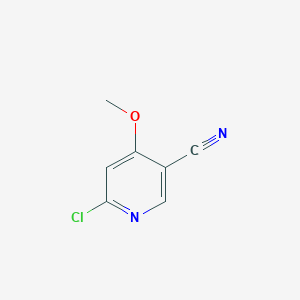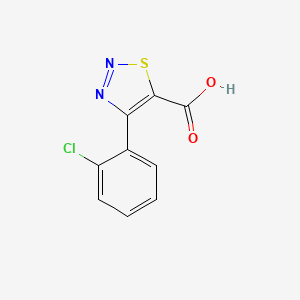
4-(2-Chlorophenyl)-1,2,3-thiadiazole-5-carboxylic acid
Descripción general
Descripción
The compound “4-(2-Chlorophenyl)-1,2,3-thiadiazole-5-carboxylic acid” is a complex organic molecule. Unfortunately, there is limited information available specifically for this compound12. However, it is known that compounds with similar structures, such as 4-Chlorophenylacetic acid, are often used in organic synthesis1.
Synthesis Analysis
The synthesis of “4-(2-Chlorophenyl)-1,2,3-thiadiazole-5-carboxylic acid” is not well-documented in the literature. However, similar compounds have been synthesized using various methods34. For instance, the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives has been reported4.Molecular Structure Analysis
The molecular structure of “4-(2-Chlorophenyl)-1,2,3-thiadiazole-5-carboxylic acid” is not readily available. However, the structure of similar compounds, such as 5-(adamantan-1-yl)-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole, has been studied using X-ray diffraction and density functional theory (DFT) calculations5.Chemical Reactions Analysis
The specific chemical reactions involving “4-(2-Chlorophenyl)-1,2,3-thiadiazole-5-carboxylic acid” are not well-documented. However, similar compounds have been studied for their reactivity6.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(2-Chlorophenyl)-1,2,3-thiadiazole-5-carboxylic acid” are not readily available. However, similar compounds such as 2-Chlorophenylacetic acid have been studied89.Aplicaciones Científicas De Investigación
Synthesis and Antiviral Activity
The synthesis of thiadiazole derivatives, including those structurally related to 4-(2-chlorophenyl)-1,2,3-thiadiazole-5-carboxylic acid, has been explored for their potential antiviral activities. For instance, compounds synthesized from chlorobenzoic acid precursors have demonstrated certain activities against the tobacco mosaic virus (Chen et al., 2010).
Antimicrobial Applications
Thiadiazole derivatives have shown moderate antimicrobial activities against various pathogens, including Escherichia coli, Salmonella typhi, and fungal strains like Aspergillus niger and Candida albicans (Sah et al., 2014). This suggests their potential as lead compounds for developing new antimicrobial agents.
Heterocyclic System Synthesis
Innovative methods for synthesizing various heterocycles, including thiadiazole-based systems, have been developed to explore their potential applications in different scientific fields. The preparation of previously unreported heterocyclic systems demonstrates the versatility of thiadiazole compounds in chemical synthesis (Kropotina et al., 2008).
Fungicidal Activities
Thiadiazole derivatives have been investigated for their fungicidal properties, indicating their potential as agrochemicals. Some compounds have been identified as having a broad spectrum of activity against various fungi, highlighting their potential in agriculture and plant protection (Fan et al., 2010).
Structural and Electronic Studies
Detailed structural and electronic analyses of thiadiazole derivatives have been conducted, providing insights into their properties and potential applications. These studies include crystal structure analysis and density functional theory (DFT) calculations, which are crucial for understanding the behavior of these compounds in various conditions (Kerru et al., 2019).
Organotin(IV) Derivatives
The synthesis and characterization of organotin(IV) derivatives of thiadiazole compounds have been explored, showing significant antibacterial and antifungal activities. These studies contribute to the field of medicinal chemistry and the search for new therapeutic agents (Ali et al., 2002).
Safety And Hazards
The safety and hazards associated with “4-(2-Chlorophenyl)-1,2,3-thiadiazole-5-carboxylic acid” are not well-documented. However, similar compounds such as 2-Chlorophenylacetic acid have safety data sheets available1011.
Direcciones Futuras
The future directions for the study of “4-(2-Chlorophenyl)-1,2,3-thiadiazole-5-carboxylic acid” are not well-documented. However, similar compounds have been studied for their potential applications in various fields12.
Propiedades
IUPAC Name |
4-(2-chlorophenyl)thiadiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2S/c10-6-4-2-1-3-5(6)7-8(9(13)14)15-12-11-7/h1-4H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFHSRSCVHVHLRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(SN=N2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chlorophenyl)-1,2,3-thiadiazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



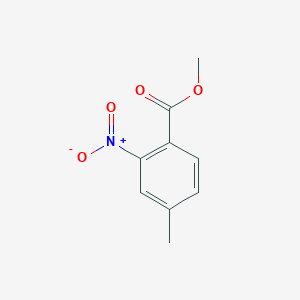
![8-Hydroxy-6,9-diphenyl-10H-pyrido[1,2-A]quinoxalin-10-one](/img/structure/B1425332.png)
![N-(3,5-dichlorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B1425333.png)
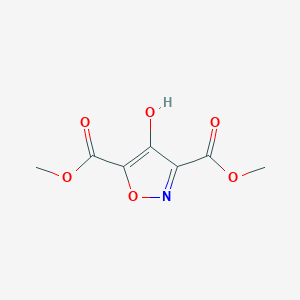
![Methyl 2-hydroxy-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1425335.png)
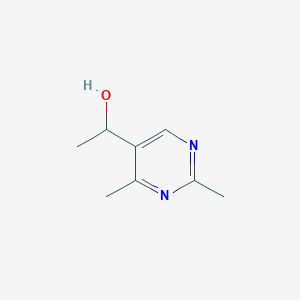


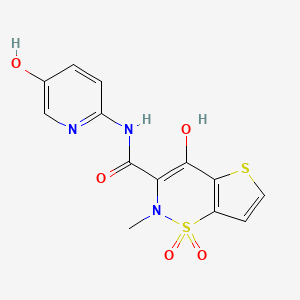

![3-(4-chlorobenzyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2(1H)-pyridinone](/img/structure/B1425347.png)
